(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, cyclization can be achieved using trifluoroacetic acid as a catalyst under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of eco-friendly and efficient methods, such as one-pot synthesis, is also explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, pressures, or catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-b]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Uniqueness
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This unique structure may confer distinct biological activities and properties compared to other similar compounds .
Properties
CAS No. |
2230901-08-1 |
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Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
WEPJUJKKADFQPF-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl |
SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl |
solubility |
not available |
Origin of Product |
United States |
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